molecular formula C8H15N B3343538 beta-Coniceine CAS No. 538-90-9

beta-Coniceine

Cat. No. B3343538
CAS RN: 538-90-9
M. Wt: 125.21 g/mol
InChI Key: VSTUPIHCUMAUGE-GORDUTHDSA-N
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Description

Beta-Coniceine is an alkaloid that is known to be present in a diversity of plants . It is a polyketide-derived alkaloid, which is poisonous to humans and animals . It is a nicotinic acetylcholine receptor antagonist, which leads to inhibition of the nervous system, eventually causing death by suffocation in mammals .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. For instance, the hemlock neurotoxin ®-coniine was obtained in 90% isolated yield and >98% ee by gram-scale reduction of the corresponding imine, γ-coniceine, using the original ®-selective IRED from Streptomyces sp. GF3587, heterologously expressed in E. coli . In another method, a synthesis of the alkaloid, starting from indolizine (pyrrocoline) is described by Ochiai and Tsuda .


Molecular Structure Analysis

This compound contains total 24 bond(s); 9 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

Chemical synthesis of piperidines, e.g., coniine, has been achieved and is constantly further developed based on various reaction types such as Mannich-type reaction, Michael addition, ring-closing metathesis, iminium ion cyclization, Diels–Alder reaction, Pd II-catalyzed reaction of nitrogen nucleophile, intramolecular N–C bond formation .

Mechanism of Action

The mechanism of action of the conium alkaloids is complex because they have a profound effect in blocking spinal cord reflexes. After an initial stimulatory effect, the autonomic nervous system ganglia become depressed .

Safety and Hazards

Beta-Coniceine is a poisonous chemical compound. Its ingestion and extended exposure are toxic to humans and all classes of livestock . Its mechanism of poisoning involves disruption of the central nervous system, with death caused by respiratory paralysis .

properties

IUPAC Name

2-[(E)-prop-1-enyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUPIHCUMAUGE-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

538-90-9, 206869-52-5
Record name beta-Coniceine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Coniceine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206869525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-CONICEINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALC57M0W34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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